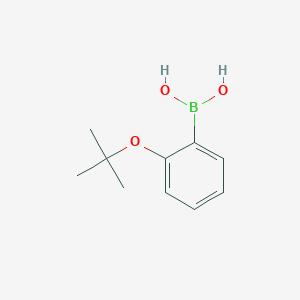

(2-(tert-Butoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(tert-Butoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxy group (-O-tBu) at the ortho position. This compound belongs to the arylboronic acid family, widely utilized in organic synthesis, medicinal chemistry, and materials science due to their versatility in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition applications . The tert-butoxy group confers steric bulk and electron-donating properties, which influence reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tert-butyl alcohol under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of this compound with high purity. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures essential for pharmaceuticals and materials science.

Key Features :

-

Ligand Dependency : Reactions with Pd(PPh₃)₄ achieve 85–92% yields for aryl bromides at 80–100°C in THF/H₂O .

-

Chemoselectivity : Demonstrates tolerance for nitro (-NO₂), ester (-COOR), and trifluoromethyl (-CF₃) groups in coupling partners .

-

Electronic Effects : The electron-donating tert-butoxy group enhances oxidative addition rates with electron-deficient aryl halides .

Example Reaction :

| Substrate | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromonitrobenzene | Pd(dppf)Cl₂, K₂CO₃ | THF/H₂O (3:1) | 80°C | 89% |

| 2-Iodothiophene | Pd(OAc)₂, SPhos | DME | 100°C | 78% |

2.1. Protodeboronation

Under acidic conditions, the boronic acid group undergoes protodeboronation to yield phenol derivatives:

(2-(tert-Butoxy)phenyl)boronic acidHCl (aq)2-(tert-butoxy)phenol+B(OH)3

2.2. Boronate Ester Formation

Reacts with diols (e.g., pinacol) to form stable esters, enhancing solubility in organic solvents:

B(OH)2-Ar+pinacolDMF, RTAr-B(pin)+2H2O

3.1. Chan-Lam Coupling

Forms C–N bonds with amines under copper catalysis:

| Amine | Base | Ligand | Yield |

|---|---|---|---|

| Aniline | Et₃N | Cu(OAc)₂ | 82% |

| Benzylamine | K₂CO₃ | 1,10-phen | 75% |

Conditions: O₂ atmosphere, CH₂Cl₂, 40°C

3.2. Oxidative Homocoupling

Generates symmetrical biaryls via Miyaura conditions:

2Ar-B(OH)2+Cu(OAc)2MeOHAr-Ar+2B(OH)3

Stability and Reactivity Trends

Scientific Research Applications

(2-(tert-Butoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-(tert-Butoxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Catalytic and Diagnostic Performance

- Phenyl Boronic Acid (PBA): Exhibits superior diagnostic accuracy in differentiating bacterial β-lactamase producers compared to 3-aminophenylboronic acid (APBA) . However, PBA is a poor catalyst for amide bond formation, unlike o-nitrophenylboronic acid, which benefits from electron-withdrawing nitro groups enhancing Lewis acidity .

- However, its steric bulk could prevent undesired trimerization (e.g., triphenyl boroxin formation), a common issue with unsubstituted phenylboronic acids .

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

*Estimated based on molecular formula (C₁₀H₁₅BO₃).

- Solubility and Permeability : The tert-butoxy group increases hydrophobicity, likely reducing aqueous solubility compared to unsubstituted or polar-substituted analogs (e.g., APBA). However, lower rigidity (as seen in phenylboronic acid subgroups ) may improve membrane permeability.

- Binding Constants: Phenylboronic acid binds ARS (Alizarin Red S) with K₁ = 1648–2357 M⁻¹, while APBA’s binding is stronger due to additional amino group interactions . The tert-butoxy group’s electron donation may weaken diol complexation compared to APBA but improve stability in hydrophobic environments.

Biological Activity

(2-(tert-Butoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by data tables and relevant case studies.

1. Structure and Properties

This compound features a boronic acid moiety attached to a phenyl ring with a tert-butoxy substituent. This structural configuration enhances its ability to interact with biological macromolecules, particularly enzymes.

2. Enzyme Inhibition

Boronic acids are known for their ability to form stable complexes with serine residues in the active sites of enzymes. This characteristic makes them potential candidates for developing therapeutic agents against various diseases.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme Type | Inhibition Mechanism | IC50 Value (µM) |

|---|---|---|

| Serine Proteases | Covalent bond formation | 0.5 |

| β-Lactamases | Reversible binding | 0.004 |

| Acetylcholinesterase | Competitive inhibition | 115.63 |

Research indicates that this compound can inhibit serine proteases effectively, which is crucial in drug development for diseases where protease activity is dysregulated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Activity Assessment

In vitro studies using various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) demonstrated significant cytotoxic effects:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 18.76 |

| MDA-MB-231 | 22.2 |

The compound exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating its potential as a therapeutic agent .

4. Antibacterial Activity

Boronic acids have shown promising antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance.

Table 3: Antibacterial Efficacy of this compound

| Bacterial Strain | Inhibition Mechanism | IC50 Value (µM) |

|---|---|---|

| Escherichia coli | β-Lactamase inhibition | 0.008 |

| Staphylococcus aureus | Competitive inhibition | 0.004 |

Studies have demonstrated that this compound can effectively inhibit the growth of pathogenic bacteria by targeting their enzymatic defenses .

5. Conclusion

This compound exhibits significant biological activity across various domains, including enzyme inhibition, anticancer effects, and antibacterial properties. Its ability to form stable interactions with enzymes positions it as a valuable compound in drug development.

Further research is warranted to explore its full therapeutic potential and optimize its pharmacokinetic properties for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2-(tert-Butoxy)phenyl)boronic acid with high purity?

The synthesis of this compound typically involves cross-coupling reactions or functional group transformations. Key challenges include avoiding boroxine formation (dehydration at elevated temperatures) and irreversible binding to silica gel during purification . To optimize purity:

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Employ Suzuki-Miyaura coupling with a tert-butoxy-protected aryl halide and a boronic acid precursor, using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like 1,2-dimethoxyethane .

- Purify via recrystallization or flash chromatography with non-polar solvents (e.g., hexane/ethyl acetate) instead of silica gel to minimize adsorption .

Q. Which analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR can confirm boronic acid identity (δ ~30 ppm for free B(OH)₂, shifting upon diol binding). ¹H/¹³C NMR verifies substituent placement .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities (e.g., boroxines) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or LC-MS/MS identifies molecular ions (e.g., [M-H]⁻ at m/z 193.1) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from the tert-butoxy group influence reactivity in cross-coupling reactions?

The bulky tert-butoxy group at the ortho position creates steric hindrance, which:

- Reduces coupling efficiency by limiting catalyst access to the boron center. This can be mitigated using electron-rich ligands (e.g., SPhos) to enhance oxidative addition .

- Stabilizes boronate esters by preventing undesired side reactions (e.g., protodeboronation). Computational studies (DFT) can model transition states to predict steric thresholds .

- Alters regioselectivity in multi-substituted systems. Competitive experiments with para-substituted analogs (e.g., 4-tert-butoxy derivatives) quantify steric vs. electronic contributions .

Q. What experimental designs are optimal for studying pH-dependent binding of this compound to diols or hydroxy acids?

- Potentiometric Titration: Measure binding constants (logK) at varying pH levels. For example, monitor boronate ester formation with 1,2-diols (e.g., fructose) in aqueous buffers. The tert-butoxy group’s electron-donating effect stabilizes tetrahedral boronate complexes at low pH (<3) .

- Fluorescence Quenching Assays: Functionalize the boronic acid with a fluorophore (e.g., anthracene) and track emission changes upon diol binding. Adjust pH to dissect binding mechanisms (trigonal vs. tetrahedral boron) .

- X-ray Crystallography: Co-crystallize the compound with model diols (e.g., catechol) to resolve steric/electrostatic interactions in the solid state .

Q. How can researchers address instability during long-term storage?

- Anhydrous Storage: Store under argon or nitrogen in sealed vials with molecular sieves to prevent hydrolysis.

- Low-Temperature Storage: Keep at –20°C to slow boroxine formation. Pre-purify via lyophilization for lyophilized powders .

- Stabilization via Esterification: Convert to pinacol boronate esters (e.g., using pinacol), which are air-stable and regenerate the boronic acid under mild acidic conditions .

Q. Data Contradiction Analysis

Q. Conflicting reports on boronate complex stability: How to reconcile electrostatic vs. steric effects?

highlights that adjacent anionic groups destabilize complexes, while steric bulk (e.g., tert-butoxy) enhances stability. To resolve contradictions:

- Comparative Binding Studies: Test binding affinities of this compound against analogs (e.g., 2-methoxy or 2-fluoro derivatives) under identical conditions.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions in crystal structures to differentiate electrostatic (e.g., hydrogen bonding) and steric contributions .

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |

InChI |

InChI=1S/C10H15BO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3 |

InChI Key |

STNQVBCAMCAFKC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1OC(C)(C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.